ethyl 4-(2-{[5-(naphthalene-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
ethyl 4-(2-{[5-(naphthalene-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a naphthalene ring, a thiadiazole ring, and an ethyl ester functional group
Preparation Methods
The synthesis of ethyl 4-(2-{[5-(naphthalene-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Naphthalene Group: The naphthalene moiety is introduced via an amide bond formation between the naphthalene-1-carbonyl chloride and the thiadiazole derivative.
Formation of the Ethyl Ester: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
ethyl 4-(2-{[5-(naphthalene-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like dichloromethane or ethanol.
Scientific Research Applications
ethyl 4-(2-{[5-(naphthalene-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways involving thiadiazole and naphthalene derivatives.
Material Science: The compound may be explored for its properties in creating new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(naphthalene-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The naphthalene and thiadiazole rings can engage in π-π stacking interactions and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar compounds to ethyl 4-(2-{[5-(naphthalene-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate include:
Ethyl 4-[[2-[[5-(phenylcarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate: Similar structure but with a phenyl group instead of a naphthalene ring.
Ethyl 4-[[2-[[5-(benzoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate: Contains a benzoyl group, offering different electronic properties.
Ethyl 4-[[2-[[5-(pyridine-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate: Features a pyridine ring, which can affect its binding interactions and solubility.
The uniqueness of this compound lies in its combination of the naphthalene and thiadiazole rings, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(naphthalene-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S2/c1-2-32-22(31)16-10-12-17(13-11-16)25-20(29)14-33-24-28-27-23(34-24)26-21(30)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUAQNNFMNUFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977382 |
Source
|
Record name | N-[5-({2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6180-34-3 |
Source
|
Record name | N-[5-({2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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